3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane 3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17662401
InChI: InChI=1S/C10H21N3/c1-2-5-13-9-3-4-10(13)7-8(6-9)12-11/h8-10,12H,2-7,11H2,1H3
SMILES:
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol

3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC17662401

Molecular Formula: C10H21N3

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane -

Specification

Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
IUPAC Name (8-propyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine
Standard InChI InChI=1S/C10H21N3/c1-2-5-13-9-3-4-10(13)7-8(6-9)12-11/h8-10,12H,2-7,11H2,1H3
Standard InChI Key AILFQZXYNOQNPF-UHFFFAOYSA-N
Canonical SMILES CCCN1C2CCC1CC(C2)NN

Introduction

Structural and Chemical Identity

Core Architecture

The azabicyclo[3.2.1]octane scaffold consists of a seven-membered bicyclic system with a nitrogen atom at the bridgehead (8-position). In 3-hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane, this framework is modified by:

  • Hydrazinyl group (-NH-NH₂) at position 3, introducing nucleophilic and redox-active properties.

  • Propyl chain (-CH₂CH₂CH₃) at position 8, enhancing lipophilicity and potential membrane permeability .

The molecular formula is C₁₀H₁₉N₃, with a calculated exact mass of 181.1580 g/mol. Key physicochemical properties inferred from analogs include:

PropertyValue (Estimated)Basis for Estimation
Density1.05–1.15 g/cm³Comparison to
Boiling Point290–320°CAdjusted for hydrazine polarity
LogP (Partition Coefficient)1.8–2.5Propyl chain vs. hydrazinyl
pKa (Hydrazinyl NH)~8.1Analogous hydrazine derivatives

Synthetic Methodologies

Retrosynthetic Analysis

Plausible routes to 3-hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane involve functionalization of preformed bicyclic intermediates:

Route 1: N-Alkylation Followed by Hydrazine Substitution

  • N-Propylation: React 8-azabicyclo[3.2.1]octane with 1-bromopropane under basic conditions (K₂CO₃, DMF, 80°C).

  • Hydrazine Introduction: Substitute a leaving group (e.g., chloride) at position 3 with hydrazine (NH₂NH₂) in ethanol at reflux.

Route 2: Cycloaddition Strategies
Adapting methods from enantioselective 1,3-dipolar cycloadditions , diazo imine precursors could generate the bicyclic core, followed by hydrazinyl functionalization.

Challenges in Synthesis

  • Steric Hindrance: The bicyclic system’s rigidity complicates nucleophilic substitution at position 3.

  • Hydrazine Stability: Oxidative decomposition risks necessitate inert atmospheres during reactions.

Physicochemical and Reactivity Profiles

Stability Under Varied Conditions

ConditionBehavior
Aqueous Acid (1M HCl)Hydrazinyl group protonates; slow hydrolysis over 12h
Aqueous Base (1M NaOH)Dehydration risk at elevated temperatures
Oxidative EnvironmentsForms diazenium derivatives (R-N=N-O⁻)

Spectroscopic Signatures

  • ¹H NMR:

    • δ 1.2–1.4 ppm (propyl CH₂)

    • δ 2.8–3.1 ppm (bridgehead H)

    • δ 4.1 ppm (hydrazinyl NH, broad)

  • IR: N-H stretch at 3300 cm⁻¹, C-N at 1250 cm⁻¹

TargetMechanismRationale
Monoamine Oxidase (MAO)Hydrazine moiety as reversible inhibitorMAO inhibition by hydrazines
Dopamine ReceptorsBicyclic core similarity to tropanesTropane-based ligands

Material Science Applications

  • Coordination Chemistry: Hydrazinyl group as a ligand for transition metals (e.g., Ru, Pd).

  • Polymer Modifiers: Cross-linking agent in epoxy resins due to bifunctional -NH-NH₂ group.

Research Gaps and Future Directions

Unresolved Questions

  • Stereochemical Control: No data on enantioselective synthesis; chirality at position 3 could critically affect bioactivity .

  • Toxicity Profile: Hydrazine derivatives often exhibit hepatotoxicity; in vivo studies are needed.

Recommended Studies

  • Catalytic Asymmetric Synthesis: Apply dual rhodium/Lewis acid systems to access enantiopure forms.

  • ADMET Profiling: Assess absorption, distribution, and metabolic stability using in vitro models.

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